molecular formula C22H21N3OS B11270051 2-(4-Ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine

2-(4-Ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B11270051
M. Wt: 375.5 g/mol
InChI Key: FSAQHDFNSRZUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the ethoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the methylphenylmethylsulfanyl group: This can be done using thiolation reactions, where a thiol group is introduced and subsequently alkylated.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazine ring or other functional groups, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Similar core structure but different substituents.

    Thiazolopyrazines: Contain sulfur in the ring structure.

    Benzopyrazines: Benzene ring fused to a pyrazine ring.

Uniqueness

2-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C22H21N3OS/c1-3-26-19-10-8-17(9-11-19)20-14-21-22(23-12-13-25(21)24-20)27-15-18-7-5-4-6-16(18)2/h4-14H,3,15H2,1-2H3

InChI Key

FSAQHDFNSRZUQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4C

Origin of Product

United States

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